molecular formula C12H16ClNO3S B2972451 4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl chloride CAS No. 1016741-63-1

4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl chloride

Cat. No.: B2972451
CAS No.: 1016741-63-1
M. Wt: 289.77
InChI Key: HLKRGNQEALOBAO-UHFFFAOYSA-N
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Description

4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl chloride (CAS 1016741-63-1) is a specialized organic compound with the molecular formula C12H16ClNO3S and a molecular weight of 289.78 . This chemical belongs to the benzenesulfonyl chloride family, a class of reagents known for their high reactivity, particularly as intermediates in organic synthesis . The core of its research value lies in the sulfonyl chloride group, which serves as a versatile electrophile for the preparation of sulfonamide derivatives through reactions with primary and secondary amines . Sulfonamides represent one of the most significant classes of compounds in medicinal chemistry, possessing a broad spectrum of biological activities . Numerous sulfonamide-based drugs are on the market, functioning as diuretics, carbonic anhydrase inhibitors, anticonvulsants, anti-inflammatories, and antibacterial agents . The 3,3-dimethylbutanamido substituent on the benzene ring may be utilized to fine-tune the compound's steric and electronic properties, potentially influencing the solubility, reactivity, and biological activity of the resulting derivatives. As such, this reagent is a critical building block in combinatorial and diversity-oriented synthesis for drug discovery programs, enabling the creation of targeted libraries for biological screening . It is also valuable in the development of advanced materials, such as non-linear optical materials . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,3-dimethylbutanoylamino)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3S/c1-12(2,3)8-11(15)14-9-4-6-10(7-5-9)18(13,16)17/h4-7H,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKRGNQEALOBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with 3,3-dimethylbutanoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form the corresponding sulfonic acid.

    Reduction: It can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include pyridine, triethylamine, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, forming covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl , chloro ) increase sulfonyl chloride reactivity by enhancing the electrophilicity of the sulfur center. Conversely, electron-donating groups (e.g., dimethylamino ) reduce reactivity.
  • Steric Effects : Bulky substituents like 3,3-dimethylbutanamido or 2-ethylhexanamido may slow reaction kinetics due to steric hindrance but improve lipid solubility for drug design.
  • Applications : Chloropentanamido derivatives are prioritized in drug discovery due to balanced reactivity and bioavailability , while trifluoromethyl analogs are favored in agrochemicals for stability .

Physicochemical Properties

  • Solubility : Longer alkyl chains (e.g., octyloxy ) increase hydrophobicity, whereas polar groups (e.g., methoxymethoxy ) enhance aqueous solubility. The dimethylbutanamido group may confer intermediate solubility, suitable for organic synthesis.
  • Stability: Electron-withdrawing substituents (e.g., trifluoromethyl ) stabilize the sulfonyl chloride group against hydrolysis, while electron-donating groups (e.g., dimethylamino ) increase susceptibility to degradation.

Research Findings and Industrial Relevance

  • Pharmaceutical Utility : Sulfonamide derivatives of 4-(3,3-dimethylbutanamido)benzene-1-sulfonyl chloride are hypothesized to inhibit enzymes like ADAM-17, analogous to biphenylmethoxy derivatives .
  • Agrochemical Potential: The compound’s branched alkyl chain may enhance membrane permeability in pesticides, similar to chloropentanamido analogs .
  • Material Science : Fluorinated derivatives (e.g., 3-fluorobenzene-1-sulfonyl chloride ) are leveraged for their thermal stability, suggesting opportunities for the target compound in polymer chemistry.

Biological Activity

4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl chloride is a sulfonamide derivative that has garnered interest for its potential biological activities. This compound is characterized by its sulfonyl chloride functional group, which plays a critical role in its reactivity and interaction with biological systems. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C12H16ClN2O2S
  • Molecular Weight : 288.79 g/mol
  • CAS Number : 1016741-63-1

Synthesis

The synthesis of this compound typically involves the reaction of the corresponding amine with sulfonyl chloride under controlled conditions. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Notably, compounds with similar sulfonamide structures have demonstrated a range of biological effects, including antimicrobial, anti-inflammatory, and antiviral properties.

Antimicrobial Activity

Research indicates that sulfonamides can exhibit significant antibacterial effects. A study involving related compounds showed that certain sulfonamide derivatives demonstrated potent antibacterial activity against various strains of bacteria, suggesting a potential for this compound to act as an antimicrobial agent .

Anti-inflammatory Properties

Sulfonamides are known for their anti-inflammatory effects. Compounds with similar structures have been reported to reduce inflammation by inhibiting specific pathways involved in inflammatory responses. This suggests that this compound may possess similar properties .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related sulfonamide compounds:

StudyCompoundActivityFindings
PV1-PV5AntibacterialDemonstrated significant activity against Gram-positive and Gram-negative bacteria.
PF-74AntiviralShowed improved potency against HIV-1 and HIV-2 compared to earlier derivatives.
Various SulfonamidesAnti-inflammatoryInhibited inflammatory cytokine production in vitro.

The mechanisms through which this compound exerts its biological effects likely involve interactions at the molecular level with enzymes or receptors relevant to its target pathways. For instance:

  • Antibacterial Mechanism : Sulfonamides inhibit bacterial folate synthesis by competing with para-aminobenzoic acid (PABA), thereby disrupting nucleic acid synthesis.
  • Antiviral Mechanism : Compounds like PF-74 act by interfering with viral capsid assembly, which is crucial for viral replication.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl chloride, and what reaction conditions are critical for high yield?

  • Methodological Answer : Synthesis typically involves coupling 3,3-dimethylbutanamide to benzene-1-sulfonyl chloride via nucleophilic acyl substitution. Key steps include:

  • Using anhydrous solvents (e.g., dichloromethane) under inert atmosphere (N₂/Ar) to prevent hydrolysis of the sulfonyl chloride group .
  • Optimizing stoichiometry of the amine and sulfonyl chloride (1:1.2 molar ratio) to minimize unreacted starting material.
  • Purification via recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Q. Which nucleophilic substitution reactions are most relevant for modifying this compound in organic synthesis?

  • Methodological Answer : The sulfonyl chloride group reacts with:

  • Amines : Forms sulfonamides under mild conditions (e.g., triethylamine in THF at 0–25°C), widely used in drug discovery .
  • Alcohols/Thiols : Requires base activation (e.g., NaH) to generate sulfonate esters or thioesters, useful in bioconjugation .
  • Hydrolysis : Controlled aqueous workup (pH 7–9) converts the sulfonyl chloride to sulfonic acid, a key step in polymer chemistry .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and dimethylbutanamido groups (δ 1.0–1.5 ppm for CH₃) .
  • IR Spectroscopy : Confirm sulfonyl chloride (ν 1170–1200 cm⁻¹, S=O stretch) and amide (ν 1650–1680 cm⁻¹, C=O stretch) .
  • HPLC-MS : Quantify purity (>98%) and detect byproducts (e.g., hydrolyzed sulfonic acid) .

Q. What are the primary applications of this compound in biomedical research?

  • Methodological Answer :

  • Protein Modification : Reacts with lysine residues to introduce sulfonamide tags for structural studies .
  • Protease Inhibitors : Acts as an electrophilic warhead in covalent inhibitor design .
  • Bioconjugation : Links biomolecules (e.g., antibodies) to fluorescent probes via sulfonate ester formation .

Advanced Research Questions

Q. How can reaction yields be optimized when scaling up synthesis?

  • Methodological Answer :

  • Solvent Selection : Replace dichloromethane with toluene for safer large-scale reactions (higher boiling point, easier recovery) .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate amide coupling at lower temperatures (0–10°C) .
  • In-line Analytics : Implement FTIR monitoring to track sulfonyl chloride consumption and minimize over-reaction .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

  • Methodological Answer :

  • Impurity Profiling : Compare HPLC retention times with synthetic intermediates (e.g., unreacted sulfonyl chloride or amide byproducts) .
  • Dynamic NMR : Resolve rotational isomers (e.g., hindered amide bonds) by elevating temperature (e.g., 60°C in DMSO-d₆) .
  • X-ray Crystallography : Resolve ambiguous NOE correlations in 2D NMR by crystallizing the compound with co-solvents (e.g., ether/hexane) .

Q. What experimental design considerations are critical for studying its reactivity in aqueous biological systems?

  • Methodological Answer :

  • Buffer Compatibility : Use phosphate buffers (pH 7.4) instead of Tris (nucleophilic amine) to avoid side reactions .
  • Competitive Reactivity Assays : Compare sulfonylation rates with glutathione (thiol) vs. lysine (amine) to predict in vivo behavior .
  • Stability Studies : Monitor hydrolysis kinetics via UV-Vis (λ = 260 nm) under physiological conditions (37°C, 5% CO₂) .

Q. How can conflicting literature reports on sulfonyl chloride reactivity be resolved?

  • Methodological Answer :

  • Systematic Solvent Screening : Test polar aprotic (DMF) vs. nonpolar (toluene) solvents to identify solvent-dependent reactivity .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict activation barriers for competing nucleophilic attacks .
  • Controlled Competition Experiments : Compare reaction outcomes with equimolar nucleophiles (e.g., aniline vs. ethanol) to establish selectivity .

Safety and Handling

  • Critical Precautions :
    • Ventilation : Use fume hoods to avoid inhalation of vapors (irritating to respiratory tract) .
    • Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles to prevent skin/eye contact (causes severe burns) .
    • Spill Management : Neutralize spills with sodium bicarbonate before disposal .

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